molecular formula C25H37NaO8 B12415709 Androsterone glucuronide-d4 (sodium)

Androsterone glucuronide-d4 (sodium)

Cat. No.: B12415709
M. Wt: 492.6 g/mol
InChI Key: FEOCZWNDILZJAD-FADRMDRFSA-M
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Description

Androsterone glucuronide-d4 (sodium) is a deuterium-labeled derivative of androsterone glucuronide, a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT). This compound is often used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of androsterone glucuronide levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androsterone glucuronide-d4 (sodium) involves the incorporation of deuterium atoms into the androsterone glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of androsterone glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced analytical instruments to monitor the synthesis and ensure the incorporation of deuterium at the desired positions .

Chemical Reactions Analysis

Types of Reactions

Androsterone glucuronide-d4 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of androsterone glucuronide-d4 (sodium), while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of androsterone glucuronide-d4 (sodium) involves its role as an internal standard in analytical applications. By incorporating deuterium atoms, the compound provides a stable and distinguishable reference point for the quantification of androsterone glucuronide levels. This allows for accurate and precise measurements in various analytical techniques, such as LC-MS and GC-MS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androsterone glucuronide-d4 (sodium) is unique due to the incorporation of deuterium atoms, which enhances its stability and distinguishability in analytical applications. This makes it an invaluable tool for accurate quantification and analysis of androsterone glucuronide levels in various research and clinical settings .

Properties

Molecular Formula

C25H37NaO8

Molecular Weight

492.6 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-oxo-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C25H38O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31);/q;+1/p-1/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i7D2,11D2;

InChI Key

FEOCZWNDILZJAD-FADRMDRFSA-M

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])CCC4=O)C)C)[2H].[Na+]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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